molecular formula C10H8FNO B8588692 3-(2-Fluoropyridin-3-YL)cyclopent-2-enone

3-(2-Fluoropyridin-3-YL)cyclopent-2-enone

Cat. No.: B8588692
M. Wt: 177.17 g/mol
InChI Key: SXRVTXWCLJHOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluoropyridin-3-YL)cyclopent-2-enone is a useful research compound. Its molecular formula is C10H8FNO and its molecular weight is 177.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

3-(2-fluoropyridin-3-yl)cyclopent-2-en-1-one

InChI

InChI=1S/C10H8FNO/c11-10-9(2-1-5-12-10)7-3-4-8(13)6-7/h1-2,5-6H,3-4H2

InChI Key

SXRVTXWCLJHOQK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C=C1C2=C(N=CC=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-bromo-2-fluoropyridine (4 g, 22.73 mmol), 2-cyclopenten-1-one (7.35 mL, 91 mmol), n-methyldicyclohexylamine (12.05 mL, 56.8 mmol) and bis(tri-tert-butylphosphine)palladium (0) (0.581 g, 1.136 mmol) in 1,4-dioxane (50 mL) was heated to 105° C. in a capped vessel. After 21 h, the reaction was cooled to 23° C., diluted with EtOAc (400 mL) and washed with water (150 mL) and brine (150 mL), dried over MgSO4, concentrated in vacuo and purified by silica gel chromatography (eluant: 15-50% EtOAc/hexane), affording the product as a yellow solid. MS (ESI, pos. ion) m/z: 178.0 (M+1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7.35 mL
Type
reactant
Reaction Step One
Quantity
12.05 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.581 g
Type
catalyst
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a round bottom flask was added bis(tri-t-butyl)phosphine palladium (0.591 g, 1.156 mmol) before sealing and evacuating and backfilling with nitrogen. Subsequently, cyclopent-2-enone (7.48 mL, 93 mmol), N-cyclohexyl-N-methylcyclohexanamine (14.73 mL, 69.4 mmol), and 3-bromo-2-fluoropyridine (4.07 g, 23.13 mmol) were added before adding dioxane (25 mL). The reaction mixture was stirred under nitrogen at 110° C. for 16 h. The reaction mixture was cooled to room temperature and diluted with water and extracted with ethyl acetate before drying over magnesium sulfate, filtering, and concentrating under reduced pressure. The crude compound was purified by column chromatography (ethyl acetate/dichloromethane) to give 3-(2-fluoropyridin-3-yl)cyclopent-2-enone as an orange solid. MS (ESI, pos. ion) m/z: 178.0 (M+1).
[Compound]
Name
bis(tri-t-butyl)phosphine palladium
Quantity
0.591 g
Type
reactant
Reaction Step One
Quantity
7.48 mL
Type
reactant
Reaction Step Two
Quantity
14.73 mL
Type
reactant
Reaction Step Two
Quantity
4.07 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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